Cas no 1393584-91-2 (1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine)
1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine
- 3-Pyridineethanamine, 6-chloro-α,α-dimethyl-
- AB77417
- EN300-1965128
- SCHEMBL5040778
- 1393584-91-2
-
- Inchi: 1S/C9H13ClN2/c1-9(2,11)5-7-3-4-8(10)12-6-7/h3-4,6H,5,11H2,1-2H3
- InChI Key: HPHOMCGZBWGXHC-UHFFFAOYSA-N
- SMILES: C1=NC(Cl)=CC=C1CC(C)(C)N
Computed Properties
- Exact Mass: 184.0767261g/mol
- Monoisotopic Mass: 184.0767261g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Density: 1.124±0.06 g/cm3(Predicted)
- Boiling Point: 282.2±25.0 °C(Predicted)
- pka: 9.00±0.25(Predicted)
1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965128-0.05g |
1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine |
1393584-91-2 | 0.05g |
$1032.0 | 2023-09-17 | ||
| Enamine | EN300-1965128-0.1g |
1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine |
1393584-91-2 | 0.1g |
$1081.0 | 2023-09-17 | ||
| Enamine | EN300-1965128-0.25g |
1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine |
1393584-91-2 | 0.25g |
$1131.0 | 2023-09-17 | ||
| Enamine | EN300-1965128-0.5g |
1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine |
1393584-91-2 | 0.5g |
$1180.0 | 2023-09-17 | ||
| Enamine | EN300-1965128-1.0g |
1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine |
1393584-91-2 | 1g |
$1229.0 | 2023-05-31 | ||
| Enamine | EN300-1965128-2.5g |
1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine |
1393584-91-2 | 2.5g |
$2408.0 | 2023-09-17 | ||
| Enamine | EN300-1965128-5.0g |
1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine |
1393584-91-2 | 5g |
$3562.0 | 2023-05-31 | ||
| Enamine | EN300-1965128-10.0g |
1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine |
1393584-91-2 | 10g |
$5283.0 | 2023-05-31 | ||
| Enamine | EN300-1965128-1g |
1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine |
1393584-91-2 | 1g |
$1229.0 | 2023-09-17 | ||
| Enamine | EN300-1965128-5g |
1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine |
1393584-91-2 | 5g |
$3562.0 | 2023-09-17 |
1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine
Introduction to 1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine (CAS No. 1393584-91-2)
The compound 1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine, identified by its CAS number 1393584-91-2, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This pyridine derivative has garnered attention due to its structural features and potential biological activities, making it a subject of extensive research in medicinal chemistry. The presence of a chloropyridine moiety and an amine functional group in its molecular framework suggests promising interactions with biological targets, which has fueled its exploration in the development of novel therapeutic agents.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug design. Pyridine-based scaffolds, such as the one present in 1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine, are widely recognized for their ability to modulate various biological pathways. The chloropyridine substituent, in particular, introduces a region of electrophilicity that can engage with nucleophilic centers on proteins or nucleic acids, facilitating the development of targeted therapies. This compound’s structural versatility allows for modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further investigation.
In the context of modern drug discovery, the synthesis and characterization of 1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine have been influenced by cutting-edge synthetic methodologies. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled the efficient construction of complex pyridine derivatives. These methods not only enhance the yield and purity of the target compound but also allow for the introduction of diverse functional groups, thereby expanding its therapeutic potential. The compound’s synthesis often involves multi-step processes that showcase the ingenuity of synthetic chemists in navigating intricate molecular architectures.
The biological evaluation of 1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine has been a focal point for researchers aiming to uncover new pharmacological applications. Preclinical studies have demonstrated that this molecule exhibits inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. The chloropyridine moiety plays a crucial role in mediating these interactions by serving as a key pharmacophore. Additionally, the amine group provides a site for further derivatization, enabling the creation of analogs with enhanced specificity and efficacy.
One of the most compelling aspects of 1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine is its potential as a building block for more complex drug candidates. By leveraging structure-based drug design principles, chemists can modify this scaffold to optimize its binding affinity and selectivity. Computational modeling techniques, including molecular docking and dynamic simulations, have been instrumental in predicting how this compound interacts with biological targets at the atomic level. Such insights have guided the development of novel derivatives with improved pharmacological profiles.
The pharmaceutical industry has shown particular interest in compounds like 1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine due to their versatility and potential therapeutic value. Researchers are exploring its use in combination therapies, where it could synergize with other agents to achieve better outcomes. Furthermore, its compatibility with various drug delivery systems makes it an attractive candidate for clinical translation. The compound’s favorable physicochemical properties, such as solubility and stability, also contribute to its appeal as a drug candidate.
As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic solutions. The exploration of 1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine exemplifies how chemical research can drive progress in medicine. Its unique structural features and demonstrated biological activity position it as a promising entity for future clinical investigations. Continued research into this compound will likely uncover additional insights that could revolutionize treatment strategies across multiple therapeutic areas.
In conclusion, 1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine (CAS No. 1393584-91-2) represents a significant advancement in pharmaceutical chemistry. Its combination of structural complexity and biological relevance makes it a cornerstone of contemporary drug discovery efforts. As research progresses, this compound is poised to contribute to the development of next-generation therapeutics that address some of society’s most pressing health challenges.
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